Tetraacetylethylenediamine Tetraacetylethylenediamine Tetraacetylethylenediamine, also known as descarbamylnovobiocin or N, n'-ethylenebis(diacetamide), belongs to the class of organic compounds known as n-substituted carboxylic acid imides. N-substituted carboxylic acid imides are compounds comprising an N-substituted carboxylic acid imide group, with the general structure R1N(C(R2)=O)C(R3)=O (R2, R3=H, alkyl, aryl; R1=Anything but H). Tetraacetylethylenediamine exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, tetraacetylethylenediamine is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 10543-57-4
VCID: VC20984490
InChI: InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3
SMILES: CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol

Tetraacetylethylenediamine

CAS No.: 10543-57-4

Cat. No.: VC20984490

Molecular Formula: C10H16N2O4

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Tetraacetylethylenediamine - 10543-57-4

Specification

Description Tetraacetylethylenediamine, also known as descarbamylnovobiocin or N, n'-ethylenebis(diacetamide), belongs to the class of organic compounds known as n-substituted carboxylic acid imides. N-substituted carboxylic acid imides are compounds comprising an N-substituted carboxylic acid imide group, with the general structure R1N(C(R2)=O)C(R3)=O (R2, R3=H, alkyl, aryl; R1=Anything but H). Tetraacetylethylenediamine exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, tetraacetylethylenediamine is primarily located in the cytoplasm.
CAS No. 10543-57-4
Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
IUPAC Name N-acetyl-N-[2-(diacetylamino)ethyl]acetamide
Standard InChI InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3
Standard InChI Key BGRWYDHXPHLNKA-UHFFFAOYSA-N
SMILES CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C
Canonical SMILES CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C
Melting Point 149-150°C

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